pyrrolidine-1-carboximidamide chemical structure and properties
pyrrolidine-1-carboximidamide chemical structure and properties
An In-Depth Technical Guide to Pyrrolidine-1-carboximidamide: Structure, Properties, and Synthetic Considerations
Introduction
Pyrrolidine-1-carboximidamide is a heterocyclic organic compound featuring a saturated five-membered pyrrolidine ring functionalized with a carboximidamide (guanidine) group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids, pharmaceuticals, and synthetic drug candidates.[1][2][3] Its prevalence is attributed to its conformational flexibility, basic nitrogen atom, and its utility as a synthetic handle for building molecular complexity. This guide provides a comprehensive technical overview of pyrrolidine-1-carboximidamide, detailing its chemical structure, physicochemical properties, representative synthetic protocols, and its potential applications as a building block for researchers and drug development professionals.
Part 1: Chemical Identity and Structure
The fundamental structure of pyrrolidine-1-carboximidamide consists of a pyrrolidine ring where the secondary amine has been converted into a guanidine moiety. This transformation significantly alters the base's electronic properties and steric profile, imparting characteristics distinct from the parent pyrrolidine molecule.
Caption: Representative workflow for the synthesis and purification of Pyrrolidine-1-carboximidamide.
Representative Experimental Protocol
-
Reagents and Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add S-methylisothiourea sulfate (1.0 eq).
-
Add anhydrous methanol as the solvent.
-
Add triethylamine (2.2 eq) to the suspension to act as a base.
-
Stir the mixture for 15 minutes at room temperature.
-
Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the pyrrolidine starting material.
-
-
Work-up and Extraction:
-
Allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting residue in dichloromethane (DCM) and wash with water to remove triethylamine salts and other water-soluble impurities.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. [4]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol, is effective for separating the polar product from less polar impurities.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 4: Applications and Biological Context
Pyrrolidine-1-carboximidamide is primarily utilized as a versatile chemical building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. [5][6]While extensive biological data on the compound itself is limited, its structural components—the pyrrolidine ring and the guanidine group—are pharmacologically significant.
-
The Pyrrolidine Scaffold: This ring system is a cornerstone of many biologically active compounds. It is found in natural products like nicotine and is a key feature in drugs such as the nootropic piracetam and the anticholinergic procyclidine. [2]Its conformational properties allow it to effectively orient substituents for optimal interaction with biological targets.
-
The Carboximidamide (Guanidine) Group: This functional group is strongly basic due to the delocalization of the positive charge across three nitrogen atoms upon protonation. It is often used as a bioisostere for the side chain of arginine. This mimicry allows molecules containing a guanidine group to interact with biological targets that recognize arginine, such as certain enzymes and receptors. Pyrrolidine carboxamide derivatives have been investigated for a range of biological activities, including anti-virial, anti-cancer, and antioxidant properties. [4]
Caption: Logical relationships of Pyrrolidine-1-carboximidamide's structural components.
Conclusion
Pyrrolidine-1-carboximidamide represents a valuable and synthetically accessible chemical entity for research and development. Its structure combines the proven pyrrolidine scaffold with the functionally potent guanidine group. While direct applications are primarily in its role as a synthetic intermediate, the established biological relevance of its constituent parts suggests significant potential for its derivatives in medicinal chemistry. This guide provides the foundational knowledge required for scientists to effectively utilize this compound in the design and synthesis of novel molecules with therapeutic potential.
References
-
PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Molbase. (n.d.). PYRROLIDINE-1-CARBOXIMIDAMIDE HYDROBROMIDE. Retrieved February 9, 2026, from [Link]
-
Exposome-Explorer. (n.d.). Pyrrolidine (Compound). IARC. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 1-Pyrrolidinecarboxamide. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Agbo, M. O., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247491. Retrieved February 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 9, 2026, from [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved February 9, 2026, from [Link]
Sources
- 1. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 102392-83-6: pyrrolidine-1-carboximidamide hydroiodide [cymitquimica.com]
- 6. products.basf.com [products.basf.com]
